Vermixocin A

Description

Contextualization of Natural Products Chemistry in Fungal Metabolites Research

Fungi represent a vast and largely untapped resource for the discovery of novel, bioactive natural products. researchgate.net As a kingdom, they are second only to bacteria in their ecological diversity, inhabiting nearly every niche on Earth. researchgate.net This ubiquity is matched by their biosynthetic potential; the average fungal genome is estimated to contain around 50 biosynthetic gene clusters, indicating a tremendous capacity for producing a wide array of secondary metabolites. rsc.org These metabolites, often low-molecular-weight compounds, are not essential for the primary growth of the fungus but play crucial roles in its interaction with the environment. frontiersin.org

Historically, fungal natural products have been a cornerstone of drug discovery, yielding blockbuster drugs such as the antibiotic penicillin and the cholesterol-lowering statins. rsc.orgnih.govnih.gov The chemical scaffolds produced by fungi are remarkably diverse and structurally complex, encompassing major classes like terpenoids, alkaloids, and polyketides. researchgate.netnih.gov This chemical diversity makes fungi a prime subject for natural products chemistry, a field focused on the isolation, structure elucidation, and synthesis of these compounds. nih.gov The exploration of fungal metabolites continues to be a promising avenue for identifying lead compounds for new medicines and agrochemicals. frontiersin.orgnih.gov

Historical Perspective on the Discovery and Initial Characterization of Vermixocin A

This compound was first described in 1992 as a novel metabolite isolated from the mycelium of the fungus Penicillium vermiculatum. nih.gov Its discovery was the result of a search for new bioactive compounds from fungal sources. The initial characterization of this compound involved determining its chemical structure, which was established as 3-(1'-hydroxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo[c,f] researchgate.netcaymanchem.comdioxocin-5-one. nih.gov Alongside this compound, a related compound, Vermixocin B, was also isolated and characterized. nih.gov Early studies on this compound also included preliminary assessments of its biological activity, revealing that it exhibited cytotoxic effects against P388 lympholeukemia cells. nih.gov

Synonyms and Structural Kinship of this compound (e.g., Penicillide)

This compound is also known by the synonym Penicillide (B1663092). researchgate.netcaymanchem.com This compound belongs to a class of structurally related fungal metabolites known as penicillides. researchgate.netmdpi.com Penicillide is considered the founding member of this class of natural products. researchgate.netmdpi.com The core structure of these compounds is characterized by a dibenzo[b,g] researchgate.netcaymanchem.comdioxocin-5(7H)-one ring system. mdpi.com

Due to independent discovery efforts and the challenges in literature access at the time, some compounds that are structurally analogous to Penicillide were given different names, such as the purpactins and vermixocins. mdpi.com For instance, Vermixocin B is structurally very similar to Purpactin A. nih.govnih.gov These compounds are all biosynthetically related, originating from the polyketide pathway. mdpi.com Other related compounds include the purpactins B and C, which, despite their names, have a different core structure and are therefore not strictly considered penicillides. mdpi.com

Significance of this compound as a Research Subject in Contemporary Natural Product Science

This compound continues to be a subject of interest in modern natural product research due to its diverse biological activities and its presence in various fungal species, including endophytic fungi. researchgate.netd-nb.info Endophytic fungi, which live within plant tissues, are a rich source of bioactive secondary metabolites, and the identification of this compound in these organisms highlights its potential ecological roles. researchgate.netd-nb.info

Recent studies have identified this compound in the culture of various fungi, such as Talaromyces oaxaquensis and Alternaria sp. KTDL7, and have explored its biological activities. d-nb.infonih.gov For example, it has shown cytotoxic activity against glioblastoma cells. d-nb.info Furthermore, its structural relationship to other bioactive compounds like the purpactins keeps it relevant in the search for new therapeutic agents. The study of this compound and its analogs contributes to our understanding of fungal secondary metabolism and provides a basis for the potential development of new pharmaceuticals. nih.govontosight.ai

Structure

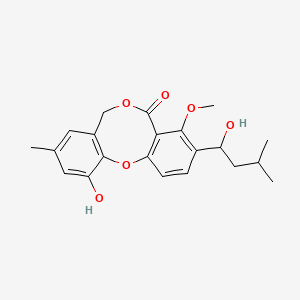

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-(1-hydroxy-3-methylbutyl)-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGLBYIKHMCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156966-02-8 | |

| Record name | 156966-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation, Identification, and Microbial Origins of Vermixocin a

Fungal Source Organisms and Strain Diversity

The production of Vermixocin A is not limited to a single fungal species but is found across various genera, most notably Penicillium and Talaromyces. These fungi have been isolated from diverse environments, including terrestrial soils, marine habitats, and as endophytes within plants. mdpi.comresearchgate.net

The initial discovery of this compound and B was from the fungus Penicillium vermiculatum. wikipedia.orgnih.gov Both metabolites were extracted from the fungal mycelium and were noted for their cytotoxic effects. nih.gov The genus Penicillium is a well-known and prolific source of chemical diversity, responsible for blockbuster drugs like penicillin. mdpi.com Several other Penicillium species have since been identified as producers of this compound (penicillide) and its analogues. For instance, Penicillium simplicissimum and an unidentified Penicillium sp. isolated from the plant Taxus cuspidata have also been shown to produce these compounds. scielo.brtandfonline.com

Table 1: Selected Penicillium Species Producing this compound and Related Penicillides

| Fungal Species | Compound(s) | Source/Reference |

|---|---|---|

| Penicillium vermiculatum | This compound, Vermixocin B | Original isolation source. wikipedia.orgnih.govcaymanchem.com |

| Penicillium simplicissimum | Penicillide (B1663092) (this compound), Purpactin A (Vermixocin B) | Reported producer. scielo.brnih.gov |

| Penicillium sp. F60760 | Penicillide (this compound) | Isolated as a calpain inhibitor producer. caymanchem.com |

| Penicillium sp. (from Taxus cuspidata) | Dehydroisopenicillide and other new penicillides | Endophytic fungus. tandfonline.com |

| Penicillium pinophilum | Monapinones (related compounds) | Fermented in seawater-containing medium. researchgate.net |

The genus Talaromyces is closely related to Penicillium and is another significant source of this compound. mdpi.comnih.gov In fact, this compound is often referred to as Penicillide in studies involving this genus. medchemexpress.comglpbio.commedchemexpress.com It was isolated from Talaromyces derxii cultivated on rice, where it was identified as an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). medchemexpress.commedchemexpress.com Other species, such as Talaromyces flavus and Talaromyces stipitatus, are also known producers. nih.govnih.govacs.org The frequent discovery of penicillides in Talaromyces and Penicillium suggests these compounds are characteristic metabolites for these genera. nih.govmdpi.com

Table 2: Selected Talaromyces Species Producing this compound

| Fungal Species | Compound Name Used | Source/Reference |

|---|---|---|

| Talaromyces derxii | Penicillide, this compound | Isolated from cultures on rice. nih.govmedchemexpress.comglpbio.com |

| Talaromyces flavus | This compound | Reported as a producer. nih.govnih.gov |

| Talaromyces oaxaquensis | This compound | Identified as an antifungal metabolite. nih.gov |

| Talaromyces sp. LF458 | This compound | Marine-derived fungus. acs.org |

| Talaromyces sp. SBE-14 | This compound | Marine-derived fungus. semanticscholar.org |

Marine environments, particularly those involving sponges and algae, are a rich source of fungi with unique biosynthetic capabilities. japsonline.comnih.gov Several marine-derived fungi have been found to produce this compound. Notably, Neosartorya spinosa KUFA 1047, a fungus associated with the marine sponge Mycale sp., was found to produce this compound among other metabolites. nih.govmdpi.com Similarly, a Talaromyces species (strain LF458) of marine origin was also reported as a producer. acs.org Fungi isolated from deep-sea sediments in the Gulf of Mexico have also been identified as sources of this compound, highlighting the untapped chemical diversity of underexplored marine niches. researchgate.net The production of these compounds by facultative marine fungi, which can grow in both marine and terrestrial habitats, is of significant interest. semanticscholar.org

Table 3: Examples of Marine-Derived Fungi Producing this compound

| Fungal Species/Strain | Compound(s) | Source/Habitat | Reference |

|---|---|---|---|

| Neosartorya spinosa KUFA 1047 | This compound, Spinolactone, Tenellic acid C | Associated with marine sponge Mycale sp. | nih.govmdpi.com |

| Talaromyces sp. LF458 | This compound, Vermixocin B | Marine fungus | acs.org |

| Unidentified Fungi | This compound, 1′,2′-dehydropenicillide | Deep-sea sediments (Gulf of Mexico) | researchgate.net |

| Talaromyces sp. SBE-14 | This compound, Penicillide | Associated with gorgonian Subergorgia suberosa | semanticscholar.org |

Endophytic fungi, which reside within the tissues of living plants without causing disease, are a proven source of novel bioactive compounds. uj.ac.zamdpi.com The production of this compound has been documented in several endophytic strains. An ethyl acetate (B1210297) extract from Alternaria sp. KTDL7, an endophyte isolated from the plant Datura stramonium, was found to contain this compound and showed cytotoxic activity against glioblastoma cells. nih.govuj.ac.zaresearchgate.net The occurrence of penicillides in endophytic fungi suggests a potential role in the defensive mutualism between the fungus and its host plant. mdpi.comresearchgate.net

Marine-Derived Fungi as Production Strains

Spectroscopic and Spectrometric Methodologies for Structural Elucidation

The definitive structure of this compound was established through the integrated analysis of data from nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiroptical methods. These techniques provided complementary information, leading to the unambiguous assignment of its constitution and stereochemistry. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Analysis

NMR spectroscopy was fundamental in determining the core framework and connectivity of this compound. Analysis of both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) spectra allowed for the complete assignment of all proton and carbon signals. jmb.or.krresearchgate.net

The ¹H NMR spectrum revealed key structural features, including signals for two pairs of aromatic protons. One pair exhibited ortho-coupling, while the second pair showed meta-coupling, indicating the substitution patterns on the two benzene (B151609) rings. jmb.or.kr Further signals corresponding to a 1-hydroxy-3-methylbutyl side chain, a methoxy (B1213986) group, and an aromatic methyl group were also identified. jmb.or.kr The ¹³C NMR spectrum showed 21 distinct carbon signals, which included a characteristic signal for a carbonyl carbon, confirming the lactone (ester) functional group within the eight-membered dioxocinone ring. jmb.or.kr The molecular formula was deduced as C₂₁H₂₄O₆. jmb.or.kr

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) jmb.or.kr

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 1 | 163.8 | |

| 2 | 108.6 | 6.83 (d, 8.4) |

| 3 | 139.1 | 7.52 (d, 8.4) |

| 4 | 110.1 | |

| 4a | 148.4 | |

| 5a | 117.2 | 6.84 (d, <2.0) |

| 6 | 134.4 | |

| 7 | 109.8 | 6.34 (d, <2.0) |

| 8 | 158.4 | |

| 9 | 141.2 | |

| 10a | 115.9 | |

| 1' | 71.9 | 4.80 (dd, 8.4, 4.2) |

| 2' | 45.2 | 1.80 (m), 1.60 (m) |

| 3' | 24.6 | 1.95 (m) |

| 4' | 23.4 | 0.95 (d, 6.6) |

| 5' | 21.7 | 0.93 (d, 6.6) |

| 6-CH₂ | 68.2 | 5.25 (d, 12.0), 4.95 (d, 12.0) |

| 8-OCH₃ | 56.1 | 3.95 (s) |

| 9-CH₃ | 21.8 | 2.20 (s) |

| C=O | 165.2 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry (HRMS) was employed to verify the molecular formula of this compound. This technique provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. The analysis by EI-MS initially determined the molecular weight to be 372. jmb.or.kr Subsequent analyses using techniques like HRESIMS confirmed the molecular formula C₂₁H₂₄O₆. nih.gov LC-MS analysis has shown a precursor ion at an m/z of 371.20309, corresponding to the deprotonated molecule [M-H]⁻, which is consistent with the assigned molecular formula. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotation) for Absolute Configuration

While NMR and HRMS define the planar structure, chiroptical methods are essential for determining the absolute configuration of stereocenters. For this compound, the key stereocenter is the C-1' carbon in the side chain. The absolute configuration was established through the measurement of its optical rotation and comparison with known compounds. jmb.or.krnih.gov

This compound exhibits a positive optical rotation value, reported as [α]D²² +3.0° (c 0.67 in MeOH). jmb.or.kr This positive sign, when compared to literature data for related compounds, suggested the S-configuration for the 1'-hydroxymethine center. jmb.or.kr The elucidation of stereochemistry for related, more complex structures has also been achieved by comparing experimental electronic circular dichroism (ECD) spectra with those calculated for different stereoisomers, a powerful method for unambiguous assignment. researchgate.netmdpi.commdpi-res.com

Biosynthetic Pathways and Genetic Foundations of Vermixocin a

Proposed Polyketide Biosynthesis of the Vermixocin A Skeleton

This compound, which has been identified as being structurally identical to the compound penicillide (B1663092), is biosynthetically derived from the polyketide pathway. mdpi.comscielo.br The proposed formation of its core structure begins with the assembly of a single octaketide chain from acetyl-CoA and malonyl-CoA precursors by a non-reducing polyketide synthase (NR-PKS). mdpi.com This linear polyketide chain undergoes a series of cyclization and aromatization reactions.

The pathway is proposed to proceed through a key intermediate, chrysophanol (B1684469) anthrone (B1665570), following the decarboxylation of the initial octaketide product. mdpi.com Subsequent oxidative cleavage of the B ring of this anthrone intermediate is believed to generate a benzophenone (B1666685) derivative. This benzophenone is then further oxidized to produce the characteristic tricyclic spirobenzofuran-l,2′-cyclohexa-3′,5′-diene-2′,3-dione skeleton, which serves as the foundational scaffold for this compound and related compounds. mdpi.com

Enzymatic Steps and Key Intermediates in the Pathway

The transformation of the initial polyketide chain into the final this compound structure is catalyzed by a series of specific enzymes, including the core polyketide synthase and various tailoring enzymes. While the precise functions of every enzyme in the this compound cluster are still under investigation, analysis based on homology to other known pathways provides a putative sequence of events. The key molecular milestones in this pathway are well-proposed.

The process starts with the NR-PKS assembling the octaketide chain. Following its release and initial cyclization, the key intermediates listed below are formed through the action of tailoring enzymes such as oxidases and reductases.

Table 1: Key Proposed Intermediates in this compound Biosynthesis

| Intermediate Name | Description | Source(s) |

|---|---|---|

| Chrysophanol Anthrone | An early-stage intermediate formed after decarboxylation of the octaketide chain. | mdpi.com |

| Benzophenone Intermediate | Generated via oxidative cleavage of the B ring of chrysophanol anthrone. | mdpi.com |

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes responsible for this compound production are organized into a biosynthetic gene cluster (BGC). Such clusters, which contain the core synthase gene along with genes for tailoring enzymes, transporters, and regulatory proteins, are common in fungi for the production of secondary metabolites. mdpi.com Genome mining efforts have identified the putative BGC for this compound (penicillide) in several fungal species, including those of the genera Talaromyces and Penicillium. mdpi.comscilit.com For instance, genomic analysis of Talaromyces pinophilus has revealed numerous secondary metabolism gene clusters, including a high number of Type 1 PKS (T1PKS) genes. nih.govresearchgate.net

The this compound cluster is characterized by a core non-reducing polyketide synthase (NR-PKS). Analysis of the BGC suggests it belongs to a group of NR-PKS clusters that are homologous to those responsible for producing other fungal metabolites like geodin (B1663089) and trypacidin. Key enzymatic functions predicted from the gene sequences include a Baeyer-Villiger oxidase and a pyridine (B92270) nucleotide-disulfide oxidoreductase, which are crucial for the oxidative cleavage and rearrangement steps in the proposed pathway.

Table 2: Putative Genes and Functions in the this compound BGC

| Putative Gene | Predicted Function | Role in Pathway |

|---|---|---|

| PKS | Non-Reducing Polyketide Synthase | Assembles the initial octaketide backbone. |

| BVO | Baeyer-Villiger Oxidase | Catalyzes the oxidative cleavage of the anthrone ring to form the benzophenone intermediate. |

| NOR | Pyridine nucleotide-disulfide oxidoreductase | Involved in the redox steps required for skeletal rearrangement. |

| P450 | Cytochrome P450 Monooxygenase | Likely involved in various oxidative tailoring steps. |

| OMT | O-methyltransferase | Catalyzes the methylation of hydroxyl groups. |

| TF | Transcription Factor | Regulates the expression of the other genes within the cluster. |

Genetic Engineering Approaches for Pathway Elucidation and Optimization

Genetic engineering has become a powerful tool for activating silent BGCs and studying the biosynthesis of natural products. researchgate.net Heterologous expression, where a BGC from its native producer is transferred into a more genetically tractable host organism, is a key strategy.

A notable application of this technique resulted in the production of this compound (penicillide). In a 2023 study, a biosynthetic gene cluster from a Penicillium species was captured on a Fungal Artificial Chromosome (FAC). This FAC, containing a PKS-BGC, was then introduced into the heterologous host Aspergillus nidulans. The resulting transformant was shown to produce a range of compounds, including penicillide, demonstrating the successful activation of this cryptic gene cluster through a genetic engineering approach. Other techniques, such as CRISPR-Cas9-mediated gene deletion, have been successfully used to identify and characterize the BGCs of other polyketides in Penicillium species, providing a roadmap for future functional analysis of the this compound cluster. nih.gov

Comparative Biosynthesis with Structurally Related Metabolites (e.g., Purpactins, Penicillides)

The biosynthesis of this compound is intimately related to that of other fungal metabolites, particularly the purpactins. This compound is identical to penicillide, and Vermixocin B is identical to purpactin A. scielo.br The biosynthetic pathways of penicillide and purpactin A are proposed to share a common route, diverging from the same spirobenzofuran (B1249414) intermediate. mdpi.comnih.gov

Purpactin B is considered an intermediate in the biosynthesis of purpactin A. mdpi.com This shared biosynthetic origin explains why these compounds are often found to be co-produced by the same fungal strains. mdpi.com The structural framework of this compound also shows a relationship to the secopenicillides, which feature a diphenylether moiety. It has been proposed that secopenicillides could also share aspects of the same biosynthetic route that produces penicillide and purpactin A. nih.gov Furthermore, the grisandiene- and depsidone-like scaffolds of vermixocins and purpactins suggest a biosynthetic relationship to other Group V cluster products like geodin.

Synthetic Methodologies for Vermixocin a and Its Analogues

Strategies Towards Total Synthesis of Vermixocin A

The total synthesis of this compound (Penicillide) has been accomplished, providing a key confirmation of its structure and enabling the exploration of its chemical space. cas.cn These synthetic efforts have focused on efficiently assembling the core heterocyclic system and stereoselectively installing the chiral side chain.

The retrosynthetic strategy for this compound and its analogues hinges on disconnecting the molecule into more manageable and synthetically accessible fragments. A convergent approach is often favored, which involves the synthesis of key building blocks that are later combined to form the final structure. cas.cn

The primary disconnections for the this compound scaffold are:

Side Chain Installation: The 1-hydroxy-3-methylbutyl side chain at the C-3 position is disconnected via a carbon-carbon bond-forming reaction. This retro-transforms the secondary alcohol into a precursor aldehyde on the main scaffold and a suitable organometallic nucleophile, such as an isobutyl Grignard or organolithium reagent. cas.cn

Macrolactone Ring Opening: The eight-membered lactone is a key structural feature. Retrosynthetically, this ester linkage is disconnected to yield a linear hydroxy acid precursor, often referred to as the seco-acid. The subsequent ring closure, or macrolactonization, is a critical step in the forward synthesis. cas.cn

Diaryl Ether Cleavage: The central dibenzo[b,g] Current time information in Bangalore, IN.nih.govdioxocin-5-one core is built upon a diaryl ether linkage. This bond is retrosynthetically disconnected via an Ullmann-type coupling reaction, breaking the molecule down into two substituted phenolic fragments. cas.cn

This analysis leads to two primary building blocks: a substituted aryl bromide and a corresponding phenol (B47542) with a pre-installed side chain or its precursor. cas.cn

Figure 1: Retrosynthetic Analysis of this compound Analogues

A representative retrosynthetic analysis for this compound analogues. Key disconnections reveal two aromatic precursors which can be joined via an Ullmann coupling. The eight-membered ring is formed via macrolactonization, and the side chain is installed via nucleophilic addition to an aldehyde. cas.cn

The synthesis of the central tricyclic core of this compound, a dibenzo[b,g] Current time information in Bangalore, IN.nih.govdioxocin-5-one system, presents two significant challenges: the formation of the diaryl ether bond and the closure of the eight-membered macrolactone.

The construction of the diaryl ether linkage is typically achieved through a copper-catalyzed Ullmann condensation. This reaction requires careful optimization of reaction conditions (catalyst, ligand, base, and temperature) to achieve good yields and avoid side reactions, particularly when dealing with complex and sterically hindered substrates.

The second major hurdle is the macrolactonization step to form the eight-membered ring from the linear seco-acid precursor. Eight-membered rings are entropically disfavored, making their closure challenging. High-dilution conditions are often necessary to minimize intermolecular side reactions, such as dimerization and polymerization. Specific lactonization reagents, such as those used in the Mukaiyama macrolactonization, are employed to activate the carboxylic acid and facilitate the intramolecular esterification under mild conditions. cas.cn The success of this step is highly dependent on the conformation of the seco-acid precursor.

The side chain of this compound contains a single stereocenter at the C-1' position, which has the (S)-configuration. The stereoselective construction of this chiral secondary alcohol is a critical aspect of the total synthesis.

Several strategies can be employed to achieve this:

Chiral Reduction: A common approach involves the reduction of a ketone precursor using a stereoselective reducing agent. Reagents such as those used in the Corey-Itsuno reduction (CBS reagents) can provide high enantioselectivity. beilstein-journals.org

Chiral Substrate Control: Asymmetric induction can be achieved by using a chiral auxiliary attached to the molecule, which directs the approach of a nucleophile or reducing agent. The Evans aldol (B89426) reaction, for instance, can be used to set stereocenters with high precision. nih.gov

Biocatalysis: Enzymatic reductions offer a powerful and environmentally friendly method for creating chiral alcohols. Yeast-mediated reductions, for example, have been successfully used for the stereoselective reduction of keto-lactones similar to intermediates in the this compound synthesis, affording chiral hydroxylactones with high stereoisomeric purity. researchgate.net

Challenges in Constructing the Dibenzo[c,f][1][9]dioxocin Core

Synthesis of this compound Derivatives and Analogues for Research Purposes

A primary motivation for the total synthesis of this compound is the ability to generate derivatives and analogues for structure-activity relationship (SAR) studies. Such studies are crucial for identifying the pharmacophore and optimizing the biological activity of the parent compound. A series of analogues have been synthesized to probe their efficacy as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). cas.cn

The synthetic strategy allows for modifications at various positions, particularly at the C-3 side chain and the C-9 position on the aromatic ring. cas.cn By starting with differently substituted phenol building blocks (e.g., 2,3-dihydroxybenzaldehyde (B126233) derivatives), analogues with varied groups at the C-9 position can be created. cas.cn The aldehyde intermediate on the core structure serves as a versatile handle for introducing a wide variety of side chains at the C-3 position through nucleophilic addition with different organometallic reagents (e.g., Grignard or organolithium reagents), followed by optional further transformations like reduction or fluorination. cas.cn

The preliminary in vitro assays of these synthesized analogues have provided valuable SAR insights, highlighting the importance of a hydrogen-bond donor in the side chain and indicating that the C-9 position is less tolerant of substitution for retaining CETP inhibitory activity. cas.cn

| Compound | R1 Group (at C-9) | R2 Group (at C-3) | CETP Inhibition IC50 (µM) |

|---|---|---|---|

| Penicillide (B1663092) (this compound) | -CH3 | -(CH(OH))CH2CH(CH3)2 | Data not provided |

| Analogue 17a | -H | -(CH(OH))CH2CH(CH3)2 | 27 |

| Analogue 17b | -H | -(CH(OH))Ph | > 50 |

| Analogue 17i | -I | -(CH(OH))CH2CH(CH3)2 | > 50 |

| Analogue 17k | -CH3 | -(CH(OH))Ph | > 50 |

| Analogue 17l | -CH3 | -(CH2)CH2CH(CH3)2 | > 50 |

Table based on data for selected analogues synthesized by Lei et al. to probe CETP inhibition. cas.cn

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis integrates the precision and selectivity of enzymatic transformations with the versatility of traditional organic chemistry. nih.gov While a full chemo-enzymatic total synthesis of this compound has not been extensively reported, specific steps in the synthesis can benefit greatly from biocatalysis.

A key area for enzymatic application is the stereoselective synthesis of the side chain. As mentioned previously, the use of enzymes, such as reductases from baker's yeast (Saccharomyces cerevisiae), can accomplish the stereoselective reduction of a ketone to form the desired (S)-alcohol at the C-1' position. researchgate.net This biocatalytic step can offer high enantiomeric excess under mild, environmentally benign conditions, often outperforming purely chemical methods. researchgate.net

The broader application of enzymes in the synthesis could be envisioned. For instance, lipases could be explored for the macrolactonization step, or oxidoreductases could be used for selective hydroxylations on the aromatic core, mimicking biosynthetic pathways. mdpi.com The development of a fully chemo-enzymatic route could offer a more efficient and sustainable method for producing this compound and its analogues. nih.gov

Molecular Mechanisms of Action of Vermixocin a

Enzyme Inhibition Studies

Vermixocin A, which is also known as Penicillide (B1663092), has demonstrated inhibitory effects against several enzymes, indicating a broad spectrum of biological activity. caymanchem.comglpbio.com

Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition

This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. researchgate.netdcchemicals.comebi.ac.uk This process is integral to cholesterol storage and absorption. researchgate.net Studies using microsomes from cholesterol-fed rabbit livers determined the IC50 value of this compound (referred to as AS-186a in the study) against ACAT to be 22.9 µM. caymanchem.comglpbio.comebi.ac.uk ACAT inhibitors are investigated for their potential to manage conditions related to cholesterol accumulation. researchgate.net

Calpain 2/m-calpain Inhibition

Research has shown that this compound acts as a nonpeptide inhibitor of Calpain 2, also known as m-calpain, which is a calcium-activated cysteine protease. jmb.or.krcaymanchem.com The inhibitory activity was determined to have an IC50 value of 7.1 µM. jmb.or.krcaymanchem.comglpbio.com Notably, at a concentration of 200 µM, this compound did not show inhibitory effects against papain, suggesting a degree of selectivity for calpain. jmb.or.kr This positions this compound as a calpain inhibitor with a distinct eight-membered lactone ring structure. jmb.or.kr

Oxytocin (B344502) Receptor Antagonism at the Molecular Level

This compound functions as a non-peptidic antagonist of the oxytocin receptor. researchgate.netcaymanchem.com The oxytocin receptor is a G-protein-coupled receptor that, upon activation, primarily utilizes the Gq/phospholipase C pathway to initiate cellular responses. nih.gov this compound demonstrates its antagonistic effect with an IC50 value of 67 µM. caymanchem.comglpbio.comresearchgate.net This inhibitory action on the oxytocin receptor highlights a potential interaction with neurohormonal signaling pathways. researchgate.netcaymanchem.com

Cholesterol Ester Transfer Protein (CETP) Inhibition

Studies have revealed that this compound and its related compounds are inhibitors of Cholesterol Ester Transfer Protein (CETP). researchgate.net CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. frontiersin.orgmedrxiv.org By inhibiting CETP, these compounds may influence the levels of high-density lipoprotein (HDL) cholesterol. researchgate.net

Acetylcholinesterase and Tyrosinase Inhibitory Activities

In a study evaluating compounds isolated from the marine sponge-associated fungus Neosartorya spinosa, this compound was tested for its in vitro inhibitory activities against acetylcholinesterase and tyrosinase. nih.govsciprofiles.comsciprofiles.com However, the specific results and inhibitory concentrations for this compound from this particular screening were not detailed in the available literature. nih.govsciprofiles.comsciprofiles.com These enzymes are targets in research for neurodegenerative diseases and pigmentation disorders, respectively. ekb.egturkjps.org

Interference with Nucleic Acid Synthesis

This compound has been shown to interfere with the synthesis of nucleic acids. caymanchem.comglpbio.comresearchgate.net Specifically, it inhibits the synthesis of RNA in P388 murine leukemia cells. caymanchem.comglpbio.com The inhibition of nucleic acid synthesis is a mechanism employed by various antimicrobial and antitumor agents to halt cell growth and proliferation. creative-biolabs.comnih.gov

Interactive Data Table: IC50 Values for this compound

| Target Enzyme/Receptor | IC50 Value (µM) | Source |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | 22.9 | caymanchem.comglpbio.comebi.ac.uk |

| Calpain 2/m-calpain | 7.1 | jmb.or.krcaymanchem.comglpbio.com |

| Oxytocin Receptor | 67 | caymanchem.comglpbio.comresearchgate.net |

Table of Compounds Mentioned

Inhibition of RNA Synthesis in Cellular Models

Early research into the bioactivity of this compound identified its potential to interfere with the synthesis of nucleic acids. Studies utilizing P388 murine leukemia cells showed that this compound inhibits the incorporation of ¹⁴C-labeled uridine (B1682114), a key precursor for RNA synthesis. nih.gov This finding suggests that a primary mechanism of its cytotoxic effect may be the disruption of RNA production within the cell. The inhibition of RNA synthesis is a critical event that can halt protein production and ultimately lead to cell death.

Impact on Uridine Incorporation Pathways

The inhibitory effect of this compound on the incorporation of uridine into P388 mouse cells points to a direct impact on RNA synthesis pathways. nih.gov Uridine is a fundamental component of RNA, and its incorporation is a vital step in transcription. By blocking this process, this compound effectively disrupts the flow of genetic information from DNA to protein-synthesizing machinery. This disruption of macromolecular synthesis is a key aspect of its cytotoxic activity. researchgate.net

Cellular Cytotoxicity in Research Models (e.g., Lympholeukemia, Glioblastoma Cell Lines)

This compound has demonstrated cytotoxic effects against various cancer cell lines. wikipedia.org Research has highlighted its activity against P388 lympholeukemia cells, where it was first noted to inhibit biochemical functions. researchgate.net More recent studies have identified this compound in extracts from the endophytic fungus Alternaria sp. KTDL7, which proved to be toxic to glioblastoma cells. nih.govnih.gov

A study investigating crude extracts from fungal endophytes of Datura stramonium found that an extract from Alternaria sp. KTDL7, containing this compound, exhibited significant dose-dependent cytotoxicity against UMG87 glioblastoma cells. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 21.49 μg/ml. nih.gov

| Cell Line | Fungal Source | IC50 | Reference |

| UMG87 Glioblastoma | Alternaria sp. KTDL7 | 21.49 μg/ml | nih.gov |

Studies on Apoptosis and Paraptosis Induction in Cancer Cell Lines

While the direct induction of apoptosis or paraptosis by isolated this compound has not been extensively detailed, the broader context of natural compounds inducing these forms of cell death in cancer is well-established. Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolation arising from the swelling and fusion of the endoplasmic reticulum and/or mitochondria. plos.orgfrontiersin.org It is considered an alternative cell death pathway that can be triggered in cancer cells, particularly those resistant to apoptosis. frontiersin.orgunimi.it Natural compounds have been shown to induce paraptosis in various cancer cell lines. unimi.itnih.gov Given that this compound is a natural fungal metabolite with cytotoxic properties, it is plausible that its mode of action could involve the induction of such programmed cell death pathways, though specific studies on this compound's role in inducing apoptosis or paraptosis are needed.

Antimicrobial Activities and Mechanisms

This compound has been identified as a compound with antimicrobial properties. nih.gov It is produced by various fungi, including those found in marine environments, which are known sources of novel antimicrobial agents. japsonline.comresearchgate.net

Antibacterial Effects (e.g., against Mycobacterium tuberculosis, MRSA, Enterococcus faecalis)

This compound, isolated from the marine sponge-associated fungus Neosartorya spinosa, is recognized as an anthraquinone (B42736) group compound. japsonline.comresearchgate.net While specific studies detailing the activity of purified this compound against Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA) are limited in the provided results, related compounds and extracts from similar fungal sources have shown potent antibacterial activity. nih.govfrontiersin.org For instance, other oxazolidinone antibiotics have demonstrated activity against MRSA and Mycobacterium tuberculosis. frontiersin.org Furthermore, compounds isolated from marine sponges have shown activity against MRSA with MICs as low as 12.5 μM and against Mycobacterium tuberculosis with MICs down to 0.02 μM. nih.govfrontiersin.org Research on extracts containing related compounds has also noted effects against Enterococcus faecalis. japsonline.comresearchgate.netfirstwordpharma.com

| Bacteria | Compound/Extract Source | Potency (MIC) | Reference |

| MRSA | Synthetic analogs from marine sponges | up to 12.5 μM | nih.govfrontiersin.org |

| Mycobacterium tuberculosis | Synthetic analogs from marine sponges | up to 0.02 μM | nih.govfrontiersin.org |

| Enterococcus faecalis | NZ2114 (plectasin variant) | Not specified | firstwordpharma.com |

| Enterococcus faecalis | Spinolactone from Neosartorya spinosa | Bacteriostatic effect | japsonline.comresearchgate.net |

Antifungal Activities

This compound, a polyketide first isolated from Penicillium vermiculatum, has demonstrated a specific spectrum of antifungal activity. researchgate.net Research indicates that its efficacy is targeted toward certain pathogenic fungi, while it remains inactive against others. Notably, this compound has been shown to be active against the opportunistic yeast Cryptococcus neoformans. mdpi.com However, this inhibitory effect was observed only at a relatively high concentration. researchgate.net

Conversely, studies have reported that this compound does not inhibit the growth of the molds Aspergillus fumigatus or the yeast Candida albicans. mdpi.com This selective activity suggests that the compound's mechanism of action may depend on specific fungal targets or pathways that are not universally present across all fungal species. mdpi.com The compound has also been identified in fungal species such as Neosartorya spinosa and Talaromyces sp. researchgate.netjmb.or.kr

Table 1: Antifungal Spectrum of this compound

| Fungal Species | Activity | Reference |

|---|---|---|

| Cryptococcus neoformans | Active | mdpi.comresearchgate.net |

| Aspergillus fumigatus | Inactive | mdpi.com |

| Candida albicans | Inactive | mdpi.com |

Inhibition of Biofilm Formation

The capacity of this compound to interfere with microbial biofilm formation has been a subject of investigation. As part of a study on metabolites from the marine sponge-associated fungus Neosartorya spinosa KUFA 1047, this compound was evaluated for its ability to inhibit biofilm formation in several reference bacterial strains. researchgate.netmdpi.com

While this compound was tested in this capacity, the detailed results of its specific inhibitory activity were not the focus of the published findings. However, the same study revealed that other compounds isolated alongside this compound from N. spinosa showed significant antibiofilm effects. mdpi.com For instance, Tenellic acid C and Neospinosic acid were able to significantly inhibit biofilm formation in Escherichia coli and Staphylococcus aureus. mdpi.com Neospinosic acid, in particular, displayed the strongest inhibitory activity against S. aureus, reducing biofilm formation by 56%. researchgate.netmdpi.com Another co-isolate, Spinolactone, showed bacteriostatic effects against Enterococcus faecalis. japsonline.comjapsonline.com These findings highlight the potential of metabolites from N. spinosa as sources of antibiofilm agents, although the specific contribution of this compound to this activity requires further elucidation. mdpi.comjapsonline.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues, known as penicillides, relates to their biological functions. These studies provide insights into the key molecular features responsible for their activity.

The penicillide class of compounds is characterized by a common tricyclic core and a variable five-carbon side chain at the C-3 position. mdpi.com Modifications to this side chain have a significant impact on biological activity. This compound (also known as Penicillide) possesses a 1'-hydroxy-3'-methylbutyl side chain. mdpi.com A closely related analogue, Purpactin A (also known as Vermixocin B), differs by the acetylation of the hydroxyl group on its side chain. researchgate.net

This seemingly minor modification can influence the compound's biological profile. For example, in some classes of fungal metabolites, the acetylation of a hydroxyl group has been shown to enhance biological activity. scielo.br The isolation of various penicillide analogues, each with slight variations in the side chain—such as hydroxylations or dehydrations—underscores the role of this region in modulating the molecule's potency and specificity. mdpi.comresearchgate.net Comparing the activities of these natural analogues allows researchers to deduce which functional groups on the side chain are critical for interaction with biological targets.

Table 2: Comparison of Side Chains in this compound and Purpactin A

| Compound | Systematic Name | Key Side Chain Feature | Reference |

|---|---|---|---|

| This compound (Penicillide) | 11-hydroxy-3-[(1S)-1-hydroxy-3-methylbutyl]-4-methoxy-9-methyl-5H,7H-dibenzo[b,g] mdpi.comjapsonline.comdioxocin-5-one | 1'-hydroxy-3'-methylbutyl | mdpi.com |

| Purpactin A (Vermixocin B) | Analogue of this compound | Acetylated hydroxyl group on side chain | researchgate.net |

The defining structural feature of this compound and other penicillides is the dibenzo[b,g] mdpi.comjapsonline.comdioxocin-5-one skeleton. jmb.or.krmdpi.com This core is a unique eight-membered heterocyclic lactone (ester) ring, which distinguishes this class from structurally related polyketides like depsidones, which typically contain a seven-membered ring. mdpi.com

The integrity of this eight-membered ring system is believed to be essential for its biological activity. Evidence for this comes from its identification as a new class of non-peptide inhibitor of calpain, a calcium-dependent protease. jmb.or.kr This suggests that the novel dioxocin skeleton is a key pharmacophore that enables binding and inhibition of the enzyme. jmb.or.kr The presence of two oxygen atoms within the heterocyclic ring may play a crucial role in target interaction through mechanisms such as hydrogen bonding, a principle observed in other bioactive heterocyclic compounds. scilit.com

Further support for the ring's importance comes from the characterization of related natural products that lack this specific core. For instance, secopenicillides are derivatives in which the dioxocin ring has been opened, resulting in a different chemical scaffold and likely altered biological activity. researchgate.net Similarly, other related compounds such as purpactins B and C feature a spirobenzofuran (B1249414) system instead of the dibenzo[b,g] mdpi.comjapsonline.comdioxocin core, placing them in a different structural and functional class. mdpi.com Therefore, the rigid, eight-membered dioxocin ring system is considered critical for the specific biological activities attributed to this compound.

Advanced Research Methodologies and Future Perspectives

Omics Technologies in Vermixocin A Research

Omics technologies provide a global view of the molecular components and interactions within a biological system. For a natural product like this compound, these approaches are invaluable for its identification, understanding its biological context, and discovering its mechanism of action.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a cornerstone of modern natural product discovery. rsc.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal for generating a chemical profile of a microbial extract. mdpi.com This profiling is essential for dereplication—the rapid identification of known compounds to avoid their redundant rediscovery and prioritize novel structures. rsc.org

This compound has been successfully identified in various fungal cultures using these approaches. For instance, metabolite profiling via Liquid Chromatography-Quadrupole Time-of-Flight with Tandem Mass Spectrometry (LC-QTOF-MS/MS) tentatively identified this compound in a crude extract from the endophytic fungus Alternaria sp. KTDL7. d-nb.infonih.gov Similarly, LC-MS² analysis identified this compound in the culture supernatants of three antagonistic Talaromyces oaxaquensis strains. nih.gov This method allows for the comprehensive detection of metabolites, providing a snapshot of the chemical arsenal (B13267) produced by a fungus under specific conditions. researchgate.netresearchgate.net The use of molecular networking, a bioinformatic approach that visualizes the chemical similarity of compounds based on their MS/MS fragmentation patterns, has further confirmed the presence of this compound and its structural relative, Purpactin A, in fungal extracts. nih.gov

Table 1: Detection of this compound in Fungal Species via Metabolomic Techniques

| Fungal Species | Source/Type | Detection Method | Reference |

|---|---|---|---|

| Alternaria sp. KTDL7 | Endophyte from Datura stramonium | LC-QTOF-MS/MS | d-nb.infonih.gov |

| Talaromyces oaxaquensis | Soil fungus | LC-MS² | nih.gov |

| Neosartorya spinosa KUFA 1047 | Marine sponge-associated fungus | HRESIMS, 1D/2D NMR | mdpi.comresearchgate.net |

| Unknown Asexual sp. (G369) | Freshwater fungus | Dereplication protocol | acs.org |

While metabolomics identifies the compound, proteomics aims to identify its cellular protein targets, thereby revealing its mechanism of action. mdpi.com Identifying the molecular targets of a bioactive small molecule is a critical step in drug discovery and chemical biology. mdpi.com Several powerful proteomic strategies have been developed for this purpose, although their specific application to this compound is an area ripe for future investigation. frontiersin.orgeuropeanreview.org

Key methodologies include:

Compound-Centered Chemical Proteomics (CCCP) : This approach involves immobilizing the bioactive compound (like this compound) on a solid support to "fish" for its binding partners from a cell lysate. frontiersin.org

Activity-Based Protein Profiling (ABPP) : ABPP uses reactive chemical probes that covalently bind to the active sites of specific enzyme families, allowing for a readout of their functional state in response to a compound. mdpi.comyoutube.com

Thermal Proteome Profiling (TPP) : TPP measures the change in thermal stability of all detectable proteins in a cell upon ligand binding. europeanreview.org A drug binding to its target protein typically increases the protein's stability at higher temperatures, allowing for target identification on a proteome-wide scale. europeanreview.org

These proteomic methods provide a global overview of the molecular targets and biological pathways affected by a bioactive compound. mdpi.comnih.gov Given the known inhibitory activity of the related compound penicillide (B1663092) against acyl-CoA:cholesterol acyltransferase (ACAT), applying these proteomic techniques to this compound could definitively confirm its targets and uncover potential off-target effects, providing a deeper understanding of its bioactivity. medchemexpress.com

Metabolomics for Profiling and Dereplication

Chemical Biology Tools and Probes Based on this compound

Chemical biology utilizes small molecules to study and manipulate biological systems. youtube.com A bioactive natural product like this compound can be transformed into a powerful research tool, known as a chemical probe, by strategically modifying its structure. sigmaaldrich.commdpi.com Such probes are designed to include specific functionalities, such as reporter tags (e.g., biotin (B1667282) for enrichment) or bioorthogonal handles (e.g., alkynes or azides for click chemistry), which enable the visualization or isolation of the probe and its interacting partners. youtube.comsigmaaldrich.com

While specific probes based on the this compound scaffold have not yet been detailed in the literature, its structure presents viable opportunities for chemical modification. By creating a this compound-based probe, researchers could perform pull-down experiments coupled with mass spectrometry to confidently identify its direct binding targets within a complex cellular environment. This approach is complementary to the proteomics methods described above and is essential for validating drug-target interactions. biognosys.com

Strategies for Enhancing Microbial Production through Metabolic Engineering

The natural production of secondary metabolites like this compound by fungi is often in low quantities, hindering further research and development. Metabolic engineering offers a powerful solution by rationally modifying an organism's metabolic pathways to increase the yield of a desired compound. nih.govresearchgate.net

General strategies that could be applied to enhance this compound production include:

Overexpression of Biosynthetic Genes : Identifying the biosynthetic gene cluster for this compound would allow for the overexpression of key enzymes, such as the polyketide synthase (PKS), to drive metabolic flux towards the final product. nih.govresearcher.life

Blocking Competing Pathways : By deleting genes responsible for the biosynthesis of major competing secondary metabolites, more precursor molecules become available for the this compound pathway. nih.gov

Increasing Precursor Supply : Engineering primary metabolism to boost the supply of essential precursors, such as acetyl-CoA and malonyl-CoA for polyketide synthesis, can significantly enhance final product titers. researchgate.net

Overexpression of Regulatory Factors : Activating transcription factors that positively regulate the this compound biosynthetic gene cluster can "switch on" or enhance its expression. nih.gov

These metabolic engineering strategies have been successfully used to improve the production of numerous valuable compounds and represent a promising future avenue for generating a sustainable supply of this compound. nih.govresearcher.life

Bioinformatic Approaches for Analyzing Microbial Metabolites

Bioinformatics is an indispensable tool in modern natural product research, enabling the analysis of vast datasets from genomics and metabolomics. mdpi.com For a compound like this compound, bioinformatic approaches can predict its biosynthetic origins and its presence in diverse fungal species.

Biosynthetic Gene Cluster (BGC) Analysis : Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MultiGeneBLAST analyze fungal genomes to identify the BGCs responsible for producing secondary metabolites. mdpi.commdpi.com By locating the polyketide synthase (PKS) gene cluster that corresponds to the this compound structure, researchers can predict its production in other sequenced fungi and gain insights into its biosynthesis.

Molecular Networking : As mentioned previously, tools like the Global Natural Products Social Molecular Networking (GNPS) platform analyze tandem mass spectrometry (MS/MS) data to organize metabolites into families based on structural similarity. nih.govresearchgate.net This has been used to visualize the chemical relationship between this compound and other co-produced analogues, such as Purpactin A, facilitating the identification of related compounds within a complex mixture. nih.gov

These computational methods accelerate the discovery process by linking genes to molecules and highlighting chemically rich organisms for further study. mdpi.com

Future Directions in this compound Research

The study of this compound stands at an exciting crossroads, with numerous avenues for future exploration. Based on current knowledge, key future directions include:

Definitive Target Identification : A primary goal is the unambiguous identification of this compound's molecular target(s). This can be achieved by applying the advanced proteomic strategies (TPP, ABPP) and chemical biology probe-based approaches discussed.

Exploring Therapeutic Potential : The preliminary discovery that an extract containing this compound exhibits cytotoxicity against glioblastoma cells warrants significant follow-up. d-nb.infonih.gov Future work should involve isolating pure this compound to confirm this activity and elucidate its anticancer mechanism, potentially leading to the development of a novel therapeutic agent.

Understanding its Ecological Role : The identification of this compound in fungi that exhibit antagonistic properties suggests it may play a role in microbial competition. nih.gov Investigating its activity against a wider panel of fungi and bacteria could reveal its function in shaping microbial communities.

Biosynthetic Pathway Elucidation and Engineering : Using bioinformatic tools to identify and characterize the complete biosynthetic gene cluster for this compound will not only confirm its biosynthetic pathway but also enable metabolic engineering efforts. This would allow for the enhanced production of the compound and potentially the generation of novel, bioactive analogues through combinatorial biosynthesis.

Chemical Space Exploration : Further investigation of fungi, particularly from unique environments like marine sponges and freshwater habitats, using metabolomic and genomic approaches will likely lead to the discovery of new derivatives of this compound with potentially improved or novel bioactivities. acs.orgmdpi.com

Exploration of Undiscovered Biological Targets

Initially identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), this compound has since been shown to interact with other biological molecules. medchemexpress.comcaymanchem.com It is a known antagonist of oxytocin (B344502) receptors and an inhibitor of calpain 2/m-calpain. caymanchem.com This promiscuity suggests that this compound may have a wider range of biological targets than currently known.

Future research will likely focus on comprehensive target deconvolution studies. Advanced techniques such as chemical proteomics, which utilizes affinity-based probes derived from the this compound scaffold, can be employed to isolate and identify its binding partners within the cellular proteome. Furthermore, high-throughput screening against diverse panels of enzymes, receptors, and ion channels could reveal unexpected activities. Computational approaches, including molecular docking and virtual screening against libraries of protein structures, will also be instrumental in predicting and prioritizing potential new targets for experimental validation. The cytotoxic effects observed against P388 murine leukemia cells, for instance, hint at undiscovered targets within cancer-related pathways. caymanchem.comnih.gov

Development of Novel Synthetic Routes

The biosynthesis of this compound, also known as penicillide, proceeds through the polyketide pathway. nih.gov The core structure is a dibenzo[b,g] nih.govnih.govdioxocin-5-one, formed by the linkage of 2,4-dihydroxybenzilic alcohol and 2-hydroxy-4-methoxy-benzoic acid moieties through ether and ester bonds. nih.gov While total synthesis of racemic penicillide has been achieved, the development of more efficient and stereoselective synthetic routes remains a key objective.

Future synthetic strategies may explore novel catalytic methods for the construction of the eight-membered dioxocinone ring, which is a significant synthetic challenge. The application of modern cross-coupling reactions and enantioselective catalysis could provide more direct and higher-yielding pathways to this compound and its analogues. Moreover, the elucidation of the biosynthetic gene cluster responsible for its production in fungi like Penicillium and Talaromyces species opens up avenues for synthetic biology approaches. nih.govmdpi.com Heterologous expression of the biosynthetic genes in a more tractable host organism could enable the sustainable production of this compound and the generation of novel derivatives through pathway engineering.

Investigating Ecological Roles of this compound in its Natural Habitats

This compound is produced by a variety of fungi, including species of Penicillium and Talaromyces, which have been isolated from diverse ecological niches, including as endophytes in plants. nih.gov The production of a bioactive secondary metabolite like this compound strongly suggests it plays a significant role in the survival and competitiveness of the producing organism.

Future ecological investigations will aim to unravel the specific functions of this compound in its natural environment. This could involve studying the interactions between the producing fungus and other microorganisms, such as bacteria and other fungi, to determine if this compound acts as an antimicrobial agent to secure resources. Its production in endophytic fungi also raises the possibility of its involvement in the symbiotic relationship between the fungus and its host plant, potentially offering protection against pathogens or herbivores. nih.gov Metabolomic studies of the fungus in co-culture with other organisms or under various stress conditions will be crucial to understanding the triggers for this compound production and its ecological purpose.

Applications in Basic Biological Research and Chemical Tool Development

The specific inhibitory activities of this compound make it a valuable tool for basic biological research. As a potent inhibitor of ACAT, it can be used to probe the physiological and pathophysiological roles of this enzyme in cholesterol metabolism and related diseases. medchemexpress.com Similarly, its activity as a calpain inhibitor and an oxytocin receptor antagonist allows for the investigation of the functions of these proteins in various cellular processes. caymanchem.com

Q & A

What are the critical physicochemical and pharmacokinetic properties of Vermixocin A that influence its biological activity?

Basic Research Focus

this compound (C₂₁H₂₄O₆; MW: 372.4) exhibits a LogP of 3.7, hydrogen-bond donors (HBD: 2), and acceptors (HBA: 6), suggesting moderate lipophilicity and solubility. Its polar surface area (85.2 Ų) and compliance with Lipinski’s rule predict favorable oral bioavailability. Key pharmacokinetic parameters include Caco-2 permeability (4.8 × 10⁻⁶ cm/s), moderate plasma protein binding (PPB: 85%), and a half-life (T₁/₂) of 8.2 hours in preclinical models .

Advanced Research Focus How can computational tools (e.g., QSAR, molecular docking) optimize this compound’s pharmacokinetic profile while retaining its bioactivity? Methodology: Use ADMET predictors to model absorption, distribution, and toxicity. Validate predictions with in vitro assays (e.g., hepatic microsomal stability, CYP450 inhibition profiling) to refine structural modifications .

What experimental strategies are recommended to resolve contradictions in this compound’s reported efficacy across different biological models?

Basic Research Focus

Discrepancies in efficacy may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry:

- Replicate experiments with controlled parameters (e.g., pH, temperature).

- Include positive/negative controls (e.g., reference inhibitors) to validate assay robustness .

Advanced Research Focus How can multi-omics approaches (transcriptomics, metabolomics) clarify this compound’s mechanism of action when traditional assays yield conflicting results? Methodology: Integrate RNA-seq data to identify differentially expressed pathways post-treatment. Cross-validate with metabolomic profiling to map compound-induced biochemical shifts .

How should researchers design experiments to assess this compound’s potential hERG channel inhibition and cardiac toxicity?

Basic Research Focus

Use patch-clamp electrophysiology on hERG-transfected HEK293 cells to measure IC₅₀ values. Compare results to known hERG blockers (e.g., E-4031) and adhere to FDA guidelines for cardiac safety testing .

Advanced Research Focus What in silico-in vitro correlation (IVIVC) strategies improve the predictive accuracy of hERG liability for this compound analogs? Methodology: Apply machine learning models (e.g., DeepTox) trained on hERG inhibition datasets. Validate top candidates with high-throughput fluorescence-based assays .

What methodologies are essential for validating this compound’s CYP450 inhibition profile and drug-drug interaction risks?

Basic Research Focus

Conduct CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) using human liver microsomes. Quantify IC₅₀ values and classify inhibition potency (competitive/non-competitive) via Lineweaver-Burk plots .

Advanced Research Focus How do physiologically based pharmacokinetic (PBPK) models enhance the translation of in vitro CYP450 data to clinical interaction predictions? Methodology: Use software like Simcyp® to simulate this compound’s exposure in virtual populations, incorporating CYP polymorphism data and co-administered drug profiles .

What criteria should guide the selection of in vivo models for studying this compound’s therapeutic efficacy and toxicity?

Basic Research Focus

Prioritize models with translational relevance to the target disease (e.g., xenografts for oncology). Ensure ethical compliance (IACUC protocols) and document model limitations (e.g., species-specific metabolic differences) .

Advanced Research Focus How can genetically engineered mouse models (GEMMs) or patient-derived organoids address gaps in this compound’s preclinical efficacy-toxicity balance? Methodology: Use CRISPR/Cas9 to introduce humanized drug targets or disease-associated mutations. Validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

How should conflicting data on this compound’s bioavailability be systematically analyzed?

Basic Research Focus

Compare bioavailability studies for methodological consistency:

- Check dosing regimens (fasted vs. fed states).

- Analyze formulation excipients impacting solubility (e.g., surfactants, cyclodextrins) .

Advanced Research Focus What advanced imaging techniques (e.g., MALDI-MSI) can spatially resolve this compound’s distribution in tissues to explain bioavailability discrepancies? Methodology: Apply mass spectrometry imaging to quantify compound localization in target organs and correlate with plasma exposure data .

What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?

Basic Research Focus

Follow Beilstein Journal of Organic Chemistry guidelines:

- Report detailed synthetic routes (yields, purification methods).

- Provide NMR, HRMS, and HPLC purity data (>95%) for novel batches .

Advanced Research Focus How can continuous flow chemistry improve the scalability and purity of this compound synthesis? Methodology: Optimize reaction parameters (residence time, temperature) in microreactors. Monitor intermediates in real-time via in-line spectroscopy .

What strategies mitigate this compound’s potential hepatotoxicity based on existing data?

Basic Research Focus

Screen for hepatotoxicity markers (ALT, AST) in preclinical models. Use primary human hepatocytes to assess mitochondrial dysfunction and ROS generation .

Advanced Research Focus Can transcriptomic signatures from Liver-on-a-Chip models predict this compound’s hepatotoxicity in subpopulations (e.g., NAFLD patients)? Methodology: Co-culture hepatocytes with Kupffer cells under disease-mimicking conditions. Analyze cytokine release and lipid accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.